![molecular formula C17H13ClN2OS B2919182 3-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide CAS No. 478047-55-1](/img/structure/B2919182.png)
3-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide
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Description
3-Chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide is a chemical compound that is widely used in scientific research. It has a wide range of applications, including in the synthesis of pharmaceuticals, the study of biochemical and physiological processes, and the development of new laboratory techniques.
Scientific Research Applications
Mesomorphic Behaviour and Photoluminescent Property
Research has shown that derivatives of 1,3,4-oxadiazole, including similar compounds, exhibit significant mesomorphic behavior and photoluminescent properties. A study by Han et al. (2010) focused on synthesizing and characterizing oxadiazole derivatives, observing their phase behaviors through microscopic and calorimetric studies. These compounds displayed a wide range of mesomorphic temperature and exhibited strong blue fluorescence emission, which is crucial in photoluminescent applications (Han et al., 2010).
Corrosion Inhibition Properties
Another significant application of oxadiazole derivatives is in corrosion inhibition. Ammal et al. (2018) synthesized 1,3,4-oxadiazole derivatives and assessed their ability to inhibit corrosion in mild steel. The study employed various methods including gravimetric, electrochemical, and SEM analyses, revealing the compounds' effectiveness in forming protective layers and inhibiting corrosion (Ammal et al., 2018).
Potential Anticancer Agents
Oxadiazole compounds have been identified as potential anticancer agents. Zhang et al. (2005) discovered that certain 1,2,4-oxadiazole derivatives could induce apoptosis in breast and colorectal cancer cell lines. These compounds were effective in inducing cell arrest and apoptosis, highlighting their potential as anticancer agents (Zhang et al., 2005).
Antimicrobial and Antitubercular Agents
1,3,4-Oxadiazole derivatives have shown promising results as antimicrobial and antitubercular agents. Kumar et al. (2013) synthesized novel sulfonyl derivatives and tested them for antibacterial, antifungal, and antitubercular activities. Their findings indicated that these compounds had moderate to significant activity against various bacterial and fungal strains, as well as against Mycobacterium tuberculosis (Kumar et al., 2013).
properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-15-8-4-7-14(11-15)12-22-17-20-19-16(21-17)10-9-13-5-2-1-3-6-13/h1-11H,12H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTNAYBZULVTIW-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(O2)SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(O2)SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide |
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